Tyrosine, beta-methyl-
Overview
Description
Tyrosine, beta-methyl-, also known as Tyrosine, beta-methyl-, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound Tyrosine, beta-methyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tyrosine, beta-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyrosine, beta-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Arthritic Activity
Beta-methylphenylalanine, a non-proteogenic unnatural amino acid, demonstrates anti-arthritic properties. A study on rats revealed that supplementation with beta-methylphenylalanine significantly reduced indicators of arthritis, including lipid peroxidation, copper, prostaglandin E2, and matrix metalloproteinase-3 levels. It also increased glutathione peroxidase, catalase, superoxide dismutase, and zinc levels. This suggests its effectiveness against arthritis in a rat model (Ren et al., 2019).
Neuroprotective Effects in Parkinson's Disease
Beta-methylphenylalanine exhibited neuroprotective effects in an experimental model of Parkinson's disease. It showed potential in recovering dopamine levels and reducing bradykinesia in rats. The study suggests that beta-methylphenylalanine may aid in the treatment of Parkinson's disease by protecting against the depletion of tyrosine hydroxylase (Feng et al., 2020).
Phenylketonuria (PKU) Research
In the context of phenylketonuria, alpha-methylphenylalanine has been used to induce hyperphenylalaninemia in rats, creating an animal model that mirrors aspects of untreated PKU in humans. This model could be beneficial for studying the disease and its cognitive and neurochemical implications (Lane et al., 1980).
Peptide Research and Drug Discovery
Beta-methylphenylalanine has been utilized in peptide research, particularly in the synthesis and identification of peptide ligands and mimetics. It serves as an important component in the development of new drugs, owing to its ability to modify peptide structure and function. This includes its use in synthesizing opioid peptides and studying their stereoisomers (Péter et al., 1996).
Alzheimer's Disease Treatment
In Alzheimer's disease research, N-methyl amino acid-containing peptides related to beta-methylphenylalanine have shown promise. These peptides have demonstrated the ability to reduce the cytotoxicity of beta-amyloid protein, indicating potential therapeutic applications for Alzheimer's treatment (Cruz et al., 2004).
Future Directions
: Attipoe, S., Zeno, S. A., Lee, C., Crawford, C., Khorsan, R., Walter, A. R., & Deuster, P. A. (2015). Tyrosine for mitigating stress and enhancing performance in healthy adult humans: A rapid evidence assessment of the literature. Military Medicine, 180(7), 754–765. DOI: 10.7205/MILMED-D-14-00594
: Wang, H., Dong, Q., Duan, D., Zhao, S., Li, M., Van Nocker, S., Ma, F., & Mao, K. (2023). Comprehensive genomic analysis of the TYROSINE AMINOTRANSFERASE (TAT) genes in apple (Malus domestica) allows the identification of MdTAT2 conferring tolerance to drought and osmotic stresses in plants. International Journal of Molecular Sciences, 24(21), 15575. DOI: 10.3390/ijms242115575
: Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. (2020). RSC Advances, 10(67), 40851–40856. DOI: 10.1039/D0RA05581F
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6?,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKLNJOBXITXRM-HSOSERFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59-25-6 | |
Record name | beta-Methyltyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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